1,2,4-Triazole-carboxamidine
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Overview
Description
1,2,4-Triazole-Carboxamidine is an organic compound belonging to the class of triazoles, which are characterized by a five-membered aromatic ring containing two carbon atoms and three nitrogen atoms . This compound is known for its diverse biological activities and is used in various scientific research applications.
Preparation Methods
The synthesis of 1,2,4-Triazole-Carboxamidine can be achieved through several methods. One common approach involves the reaction of hydrazine with formic acid and formamide or ammonia at temperatures ranging from 140°C to 220°C . Another method involves the reaction of dicyandiamide with 1,2,4-Triazole . These methods provide high yields and purity, making them suitable for industrial production.
Chemical Reactions Analysis
1,2,4-Triazole-Carboxamidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, which are useful in various applications.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring, leading to the formation of new compounds.
Substitution: Substitution reactions, such as N-alkylation and N-hydroxylation, are common with this compound.
Scientific Research Applications
1,2,4-Triazole-Carboxamidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound exhibits significant antibacterial and antiviral activities
Industry: The compound’s electron-transport and hole-blocking properties make it useful in materials science.
Mechanism of Action
The mechanism of action of 1,2,4-Triazole-Carboxamidine involves its interaction with molecular targets such as nitric oxide synthase . This interaction leads to the inhibition of enzyme activity, which is crucial for its biological effects. The compound’s structure allows it to mimic purine guanosine, leading to the inhibition of viral RNA and protein synthesis .
Comparison with Similar Compounds
1,2,4-Triazole-Carboxamidine is unique compared to other triazole derivatives due to its specific structure and biological activities. Similar compounds include:
Properties
Molecular Formula |
C3H6N5+ |
---|---|
Molecular Weight |
112.11 g/mol |
IUPAC Name |
[amino(1,2,4-triazol-1-yl)methylidene]azanium |
InChI |
InChI=1S/C3H5N5/c4-3(5)8-2-6-1-7-8/h1-2H,(H3,4,5)/p+1 |
InChI Key |
CDIOIIJXUJXYPB-UHFFFAOYSA-O |
Canonical SMILES |
C1=NN(C=N1)C(=[NH2+])N |
Origin of Product |
United States |
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